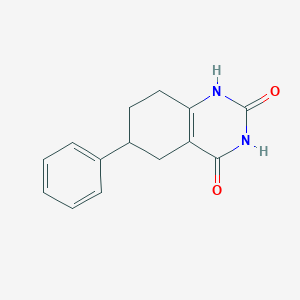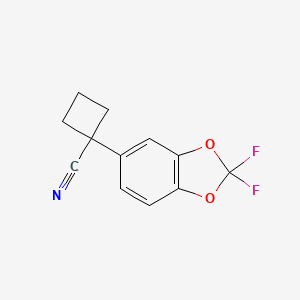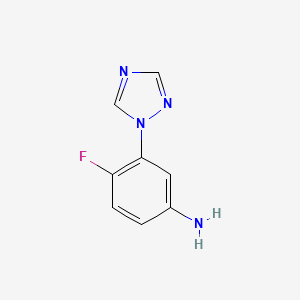![molecular formula C9H9BrN2 B11719537 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11719537.png)
5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine: is a heterocyclic compound with the molecular formula C9H9BrN2 and a molecular weight of 225.09 g/mol . This compound is characterized by a pyrrolo[2,3-B]pyridine core structure, which is substituted with bromine at the 5-position and methyl groups at the 2- and 6-positions. It is a valuable intermediate in organic synthesis and has applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of 2,6-dimethylpyridine followed by cyclization. One common method includes:
Bromination: 2,6-dimethylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Cyclization: The brominated intermediate undergoes cyclization under acidic conditions to form the pyrrolo[2,3-B]pyridine core.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 5-azido-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine or 5-thio-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine.
Oxidation: Formation of 2,6-dimethyl-5-formyl-1H-pyrrolo[2,3-B]pyridine.
Reduction: Formation of 2,6-dimethyl-1,2,3,4-tetrahydro-1H-pyrrolo[2,3-B]pyridine.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Discovery: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Antimicrobial Agents: Studied for its antimicrobial properties against various bacterial and fungal strains.
Industry:
Material Science: Used in the development of organic electronic materials and conductive polymers.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine, particularly in its role as a kinase inhibitor, involves the inhibition of fibroblast growth factor receptors (FGFRs). This compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of downstream signaling proteins, which ultimately inhibits cell proliferation and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 5-Bromo-1H-pyrrolo[2,3-B]pyridine
- 2,6-Dimethyl-1H-pyrrolo[2,3-B]pyridine
- 5-Chloro-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine
Uniqueness:
5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective as a synthetic intermediate and a potential therapeutic agent.
Propriétés
Formule moléculaire |
C9H9BrN2 |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
5-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7-4-8(10)6(2)12-9(7)11-5/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
YZWSSKXHMXSZGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=C(N=C2N1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate](/img/structure/B11719455.png)
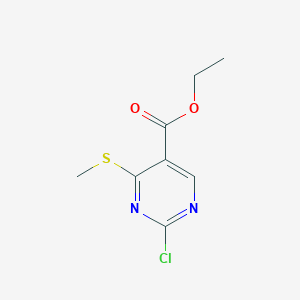
![1,2-Diazaspiro[4.5]decan-3-one](/img/structure/B11719480.png)


![7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride](/img/structure/B11719490.png)
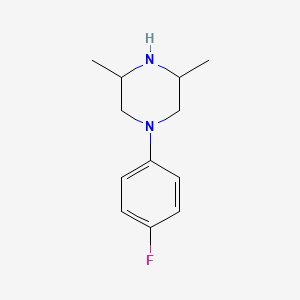

![tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride](/img/structure/B11719502.png)
![Tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one](/img/structure/B11719503.png)
